



Application Notes and Protocols for the Synthesis of VR17-04

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Compound of Interest		
Compound Name:	Enisamium	
Cat. No.:	B1194652	Get Quote

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Introduction

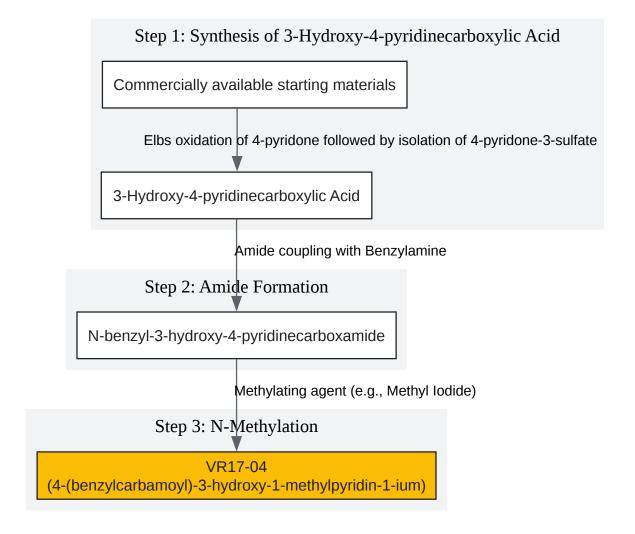
VR17-04, the active metabolite of the antiviral drug **enisamium**, has demonstrated potent inhibitory activity against the RNA polymerases of various viruses, including influenza and SARS-CoV-2.[1][2] Its chemical structure is 4-(benzylcarbamoyl)-3-hydroxy-1-methylpyridin-1-ium. The synthesis of VR17-04 is a critical process for enabling further research into its antiviral properties and potential therapeutic applications. This document provides a detailed protocol for a plausible synthetic route to obtain VR17-04, based on established chemical transformations.

The proposed synthetic pathway commences with the preparation of a key intermediate, 3-hydroxy-4-pyridinecarboxylic acid. This is followed by the formation of an amide linkage with benzylamine and concludes with the N-methylation of the pyridine ring to yield the final product.

Overall Synthetic Scheme

The synthesis of VR17-04 can be conceptualized in a three-step process starting from 3-hydroxy-4-pyridinecarboxylic acid.





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Caption: Proposed synthetic pathway for VR17-04.

Experimental Protocols Step 1: Synthesis of 3-Hydroxy-4-pyridinecarboxylic Acid

This protocol is adapted from a known synthesis of 3-hydroxy-4-pyridone via an Elbs oxidation, a common method for introducing a hydroxyl group ortho to a phenolic activating group.[3]

Materials:



- 4-Pyridone
- Potassium persulfate (K₂S₂O₈)
- Sodium hydroxide (NaOH)
- Sulfuric acid (H₂SO₄)
- Hydrochloric acid (HCl)
- Water (deionized)

Procedure:

- Dissolve 4-pyridone in an aqueous solution of sodium hydroxide.
- Cool the solution in an ice bath and slowly add a solution of potassium persulfate in water while maintaining the temperature below 10 °C.
- Stir the reaction mixture at room temperature for 24 hours.
- Acidify the mixture with concentrated sulfuric acid and heat to hydrolyze the intermediate sulfate ester.
- Cool the solution and adjust the pH to precipitate the 3-hydroxy-4-pyridone.
- Further oxidation and subsequent workup will yield 3-hydroxy-4-pyridinecarboxylic acid.[4]

Parameter	Value
Starting Material	4-Pyridone
Key Reagents	K ₂ S ₂ O ₈ , NaOH, H ₂ SO ₄
Product	3-Hydroxy-4-pyridinecarboxylic Acid
Purity (typical)	>98%



Step 2: Amide Formation to Yield N-benzyl-3-hydroxy-4-pyridinecarboxamide

This step involves the coupling of the carboxylic acid with benzylamine. A common method for this transformation is the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species like an acid chloride.

Materials:

- · 3-Hydroxy-4-pyridinecarboxylic acid
- Benzylamine
- Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)
- Triethylamine (Et₃N)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Suspend 3-hydroxy-4-pyridinecarboxylic acid in anhydrous DCM.
- Add thionyl chloride dropwise at 0 °C and then reflux the mixture for 2 hours to form the acid chloride.
- Remove the excess thionyl chloride under reduced pressure.
- Dissolve the resulting acid chloride in fresh anhydrous DCM and cool to 0 °C.
- In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.



- Add the benzylamine solution dropwise to the acid chloride solution.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Parameter	Value
Starting Material	3-Hydroxy-4-pyridinecarboxylic Acid
Reagents	Benzylamine, SOCl₂, Et₃N
Product	N-benzyl-3-hydroxy-4-pyridinecarboxamide
Yield (typical)	70-85%

Step 3: N-Methylation to Yield VR17-04

The final step is the quaternization of the pyridine nitrogen with a methylating agent.

Materials:

- N-benzyl-3-hydroxy-4-pyridinecarboxamide
- Methyl iodide (CH₃I)
- Anhydrous acetonitrile (CH₃CN) or another suitable polar aprotic solvent
- · Diethyl ether

Procedure:

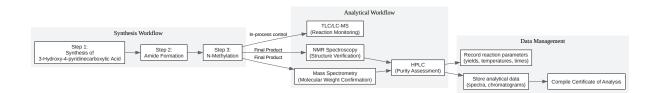
- Dissolve N-benzyl-3-hydroxy-4-pyridinecarboxamide in anhydrous acetonitrile.
- Add an excess of methyl iodide to the solution.



- Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.
- The product, being a salt, will often precipitate from the reaction mixture.
- If precipitation occurs, filter the solid product and wash with cold diethyl ether.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
- Dry the final product under vacuum.

Parameter	Value
Starting Material	N-benzyl-3-hydroxy-4-pyridinecarboxamide
Reagent	Methyl Iodide
Product	VR17-04
Yield (typical)	>90%
Appearance	Crystalline solid

Workflow and Data Management





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